molecular formula C14H17N5O3S B127075 Disperse Blue 106 CAS No. 68516-81-4

Disperse Blue 106

Cat. No.: B127075
CAS No.: 68516-81-4
M. Wt: 335.38 g/mol
InChI Key: UIHYHADQHHUIOF-UHFFFAOYSA-N
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Description

Disperse Blue 106 (DB 106) is an azo disperse dye used primarily for coloring hydrophobic fibers such as polyester and acetate. Its chemical formula is C₁₄H₁₇N₅O₃S, with a molecular weight of 335.38 g/mol and CAS numbers 12223-01-7 and 68516-81-4 . DB 106 is synthesized via diazotisation and coupling reactions involving 5-nitrothiazol-2-amine and N-ethyl-N-(2-hydroxyethyl)-m-toluidine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Blue 106 is synthesized through a series of chemical reactions involving aromatic compounds. The primary synthetic route involves the diazotization of 2-amino-4-nitrophenol followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions typically include acidic or basic environments to facilitate the diazotization and coupling reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The dye is then isolated through filtration, washed to remove impurities, and dried to obtain the final product. The use of non-aqueous media systems, such as decamethylcyclopentasiloxane (D5), has been explored to improve dyeing performance and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Disperse Blue 106 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Textile Industry

Disperse Blue 106 is predominantly used for dyeing synthetic fibers such as polyester, nylon, and acetate. Its application in textiles is critical due to the following reasons:

  • Color Fastness : Provides excellent color stability under various washing and light conditions.
  • Dyeing Mechanism : Operates through a solution-diffusion mechanism, allowing the dye to penetrate hydrophobic fibers effectively.

Table 1: Comparison of Disperse Dyes in Textile Applications

Compound NameChemical FormulaUnique Features
This compoundC18_{18}H14_{14}N4_{4}O2_{2}Strong allergenic properties
Disperse Blue 124C18_{18}H14_{14}N4_{4}O2_{2}Moderate sensitizer; often found with this compound
Disperse Red 1C18_{18}H16_{16}N4_{4}O2_{2}Used for red shades; less allergenic
Disperse Yellow 3C16_{16}H12_{12}N4_{4}O3_{3}Lower sensitization potential

Medical Applications

This compound has been identified as a significant allergen in contact dermatitis cases related to textiles. It is frequently used in patch testing to diagnose textile dye allergies.

Case Study: Allergic Contact Dermatitis

A study reported nine cases of allergic contact dermatitis due to black velvet fabrics containing this compound and Disperse Blue 124. The patients exhibited symptoms such as itching and redness upon contact with dyed materials. Patch tests confirmed the dyes as the responsible allergens, highlighting their role in diagnosing textile-related allergies .

Environmental Impact

Research has indicated that azo dyes like this compound can pose environmental hazards when released into water systems. Their degradation products can be toxic, necessitating careful management during industrial processes.

Table 2: Environmental Concerns Related to Azo Dyes

ConcernDescription
ToxicityPotentially harmful degradation products
PersistenceAzo dyes can be resistant to biodegradation
RegulationsIncreasingly stringent regulations on discharge limits

Mechanism of Action

The mechanism of action of Disperse Blue 106 involves its interaction with the fibers of synthetic materials. The dye molecules penetrate the fibers and form bonds with the polymer chains, resulting in the coloration of the fabric. The molecular structure of the dye, including its azo bonds and aromatic rings, plays a crucial role in its dyeing properties. The dye can also interact with biological systems, leading to allergenic responses in sensitive individuals .

Comparison with Similar Compounds

Key Properties and Hazards

  • Skin Sensitization: DB 106 is classified as a potent skin sensitizer, with an EC3 value of 0.01% in the Local Lymph Node Assay (LLNA), comparable to the strong sensitizer 2,4-dinitrochlorobenzene .
  • Applications : Widely used in dark-colored textiles (e.g., black, navy, purple) for clothing, bedding, and synthetic fabrics like acetate and polyester .
  • Regulatory Status : Restricted in some countries due to its high sensitization risk .

Comparison with Similar Disperse Dyes

Chemical and Structural Differences

The table below compares DB 106 with structurally and functionally related disperse dyes:

Property Disperse Blue 106 Disperse Blue 124 Disperse Blue 102 Disperse Blue 35
Molecular Formula C₁₄H₁₇N₅O₃S C₁₄H₁₆ClN₅O₃S C₁₅H₁₉N₅O₄S C₂₀H₁₄N₂O₅
Molecular Weight (g/mol) 335.38 369.83 365.41 362.34
CAS Number 12223-01-7 61951-51-7 12222-97-8 12222-75-2
Key Structural Feature Azo group with nitrothiazole Chlorinated azo derivative Azo group with diol coupling Anthraquinone derivative
Sensitization Potency Strong (EC3 = 0.01%) Moderate Not reported Not reported
Primary Applications Polyester, acetate Polyester, nylon Acetate, triacetate Synthetic fibers
References

Sensitization Risk and Clinical Relevance

  • DB 106 vs. DB 124 :

    • DB 106 is the strongest sensitizer among azo disperse dyes, while DB 124 is moderate .
    • In patch testing, 4.3% of patients (1986 tested) reacted to DB 106 and/or DB 124, with 70% of reactions clinically relevant .
    • Both dyes often co-occur in textiles (e.g., black "velvet" fabrics), leading to combined exposure .
  • Cross-Reactivity :

    • Structural similarity between DB 106 and DB 124 causes cross-reactivity (weighted kappa = 0.72) .
    • Some patients allergic to DB 106 also react to para-phenylenediamine (PPD), a common hair dye allergen .

Impurities and Diagnostic Challenges

  • DB 106 and DB 124 raw materials often contain impurities, leading to false-positive patch tests. Approximately 25% of reactions are attributed to impurities rather than the pure dye .
  • Quality Control: Since 2005, standardized concentrations (0.3% petrolatum) have improved diagnostic accuracy .

Regulatory and Industrial Implications

  • CLP Regulation : DB 106’s classification under CLP as H317 (skin sensitizer) has prompted calls for stricter regulations, threatening the use of disperse dyes in polyester textiles .
  • Alternatives : Vat dyes (e.g., Vat Blue 4) and reactive dyes offer better color fastness but lack the cost-effectiveness of disperse dyes .

Biological Activity

Disperse Blue 106 is a synthetic azo dye predominantly used in the textile industry. Its vibrant blue hue is commonly found in fabrics made from polyester, cotton, and other synthetic fibers. However, its biological activity is primarily characterized by its allergenic properties, particularly in relation to contact dermatitis. This article explores the biological activity of this compound, including its mechanisms of sensitization, case studies, and comparative analysis with related compounds.

  • Chemical Formula : C14H17N5O3S
  • Molecular Weight : 335.38 g/mol
  • Classification : Azo dye

This compound is recognized for its potential to cause allergic reactions upon skin contact, making it a significant concern in dermatological studies.

This compound acts as a potent sensitizer in individuals who come into contact with it. The primary mechanism involves:

  • Protein Binding : The dye interacts with skin proteins, leading to sensitization and immune response activation.
  • Histamine Release : Exposure triggers histamine release, contributing to allergic reactions.
  • Cell-Mediated Immune Response : Individuals may develop delayed-type hypersensitivity due to prior exposure.

Allergic Reactions and Dermatitis

This compound is frequently implicated in allergic contact dermatitis (ACD), particularly among individuals wearing textiles dyed with this compound.

Case Studies

  • Contact Allergy Incidents : A study reported nine cases of allergic contact dermatitis linked to black "velvet" clothing containing this compound and Disperse Blue 124. Patch testing confirmed these dyes as the sensitizers responsible for the reactions .
  • Surgical Wound Reaction : Another case involved a patient with a recurrent dermatitis over a surgical incision who tested positive for this compound during patch testing. This case highlighted the importance of considering textile dyes as potential allergens in post-surgical care .

Incidence of Allergic Reactions

A retrospective study involving 788 patients revealed that this compound was responsible for allergic reactions in approximately 82.5% of those tested for textile dye allergies. The study emphasized that many patients reacted to their own clothing, particularly those made from acetate or polyester .

Comparative Analysis with Other Azo Dyes

This compound's allergenic potential can be compared with other disperse dyes commonly used in textiles:

Compound NameChemical FormulaSensitization Potential
Disperse Blue 124C16H19N5O4SModerate sensitizer
Disperse Red 1C14H12N2O3SLess allergenic than DB 106
Disperse Yellow 3C14H11N3O3SLower sensitization potential
Disperse Black 1C18H15N2O4SDifferent allergic profile

This compound stands out due to its high sensitization potential, making it a focal point in studies related to textile allergies .

Health Hazards and Precautions

The health risks associated with this compound include:

  • Skin Irritation : Direct contact can lead to itching, redness, and dermatitis.
  • Severe Allergic Reactions : In sensitive individuals, exposure may result in anaphylaxis or other severe symptoms like swelling and difficulty breathing .

To mitigate risks, individuals are advised to:

  • Avoid direct contact with fabrics dyed using this compound.
  • Wash new clothing multiple times before use.
  • Prefer natural fiber clothing where possible.

Properties

IUPAC Name

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-3-18(6-7-20)11-4-5-12(10(2)8-11)16-17-14-15-9-13(23-14)19(21)22/h4-5,8-9,20H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHYHADQHHUIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864324
Record name C.I. Disperse Blue 106
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Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68516-81-4, 12223-01-7
Record name Disperse Blue 106
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Record name Disperse Blue 106
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Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-
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Record name 2-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]ethanol
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Record name DISPERSE BLUE 106
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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